molecular formula C6H5Cl2FN2 B1322167 2,4-Dichloro-6-ethyl-5-fluoropyrimidine CAS No. 137234-85-6

2,4-Dichloro-6-ethyl-5-fluoropyrimidine

Cat. No. B1322167
M. Wt: 195.02 g/mol
InChI Key: VOLSXIRVBOETBC-UHFFFAOYSA-N
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Patent
US07193083B2

Procedure details

To a stirred mixture of magnesium turnings (12.1 kg) in tetrahydrofuran (161 L) was added a solution of bromoethane (54.3 kg) in tetrahydrofuran (53 L) maintaining the reaction temperature below 50° C. during the addition. The solution of the Grignard reagent was cooled to 0° C. and a solution of the compound of part (i) (56 kg) in dimethoxyethane (170 L) added, maintaining the reaction temperature below 15° C. during the addition. The reaction was stirred for 1 hour at 15° C. and cooled to 0° C. A solution of triethylamine (34 kg) in tetrahydrofuran (70 L) was added, maintaining the reaction temperature at about 5° C., followed by a solution of iodine (85 kg) in tetrahydrofuran (256 L), maintaining the reaction temperature below 15° C. The reaction was then quenched with water (840 L), maintaining the reaction temperature below 25° C. The pH was adjusted to 1 using 5N aqueous hydrochloric acid solution (50 L) and the mixture extracted with toluene (1×490 L followed by 1×210 L). The combined organic layers were washed with 2% w/w aqueous sodium metabisulphite solution (700 L) then water (700 L) added and the remaining tetrahydrofuran removed by distillation under reduced pressure. The mixture was cooled, the organic layer separated, washed with water (425 L) and then concentrated under reduced pressure to provide the product as an oil (50 kg).
Quantity
256 L
Type
solvent
Reaction Step One
Quantity
70 L
Type
solvent
Reaction Step Two
Quantity
34 kg
Type
solvent
Reaction Step Two
Quantity
12.1 kg
Type
reactant
Reaction Step Three
Quantity
161 L
Type
solvent
Reaction Step Three
Quantity
54.3 kg
Type
reactant
Reaction Step Four
Quantity
53 L
Type
solvent
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
56 kg
Type
reactant
Reaction Step Six
Quantity
170 L
Type
solvent
Reaction Step Six
Quantity
85 kg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH3:4].[Cl:5][C:6]1[N:11]=[C:10]([Cl:12])[C:9]([F:13])=[CH:8][N:7]=1.II>O1CCCC1.C(COC)OC.C(N(CC)CC)C>[Cl:5][C:6]1[N:11]=[C:10]([Cl:12])[C:9]([F:13])=[C:8]([CH2:3][CH3:4])[N:7]=1

Inputs

Step One
Name
Quantity
256 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
70 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
34 kg
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
12.1 kg
Type
reactant
Smiles
[Mg]
Name
Quantity
161 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
54.3 kg
Type
reactant
Smiles
BrCC
Name
Quantity
53 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
56 kg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
170 L
Type
solvent
Smiles
C(OC)COC
Step Seven
Name
Quantity
85 kg
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour at 15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 50° C.
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 15° C.
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at about 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 15° C
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (840 L)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 25° C
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with toluene (1×490 L followed by 1×210 L)
WASH
Type
WASH
Details
The combined organic layers were washed with 2% w/w aqueous sodium metabisulphite solution (700 L)
ADDITION
Type
ADDITION
Details
water (700 L) added
CUSTOM
Type
CUSTOM
Details
the remaining tetrahydrofuran removed by distillation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water (425 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)Cl)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 50 kg
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.